Methyl 1h-indazole-6-carboxylate
Overview
Description
Methyl 1H-indazole-6-carboxylate is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Pharmacokinetics:
- Absorption : Information on absorption is not available .
- Volume of Distribution : Not reported .
- Protein Binding : Not specified .
Result of Action:
Methyl 1H-indazole-6-carboxylate’s effects likely vary depending on the context. It could impact cell viability, proliferation, or other cellular responses. For instance, related compounds have shown anti-inflammatory and antitumor activities .
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, may influence this compound’s stability and efficacy.
: DrugBank: 1-Methylimidazole : Indazole: a medicinally important heterocyclic moiety : Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-4-bromobenzaldehyde with methylhydrazine to form 6-bromo-1-methylindazole. This intermediate is then subjected to a methyl formate reaction followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Methyl 1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2H-Indazole-6-carboxylate: Another isomer with variations in reactivity and applications.
Indole derivatives: While indoles and indazoles share some similarities, indoles have a different ring structure and exhibit unique properties.
Properties
IUPAC Name |
methyl 1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSICEWIXLMXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301622 | |
Record name | methyl 1h-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170487-40-8 | |
Record name | methyl 1h-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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